molecular formula C13H17BF2O3 B8095858 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester

2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester

Cat. No. B8095858
M. Wt: 270.08 g/mol
InChI Key: BJOQOIUSXCEZEY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is used in the preparation of inhibitors of TGF-β1 and activin A signalling .


Synthesis Analysis

Pinacol boronic esters, including 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester, can be synthesized through various methods. One of the methods involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Another method involves the Suzuki–Miyaura (SM) cross-coupling reaction .


Chemical Reactions Analysis

Pinacol boronic esters, including 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester, are involved in various chemical reactions. One of the notable reactions is the Suzuki–Miyaura (SM) cross-coupling reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters .

properties

IUPAC Name

2-(2,6-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOQOIUSXCEZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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